N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine
Description
Properties
Molecular Formula |
C20H35NO3 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine |
InChI |
InChI=1S/C20H35NO3/c1-22-20(23-2)18-21-15-9-3-4-10-16-24-17-11-8-14-19-12-6-5-7-13-19/h5-7,12-13,20-21H,3-4,8-11,14-18H2,1-2H3 |
InChI Key |
HDFQPMPHPKFKKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNCCCCCCOCCCCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Reductive Amination with Dimethoxyacetaldehyde
The most widely documented method involves reductive amination between 6-(4-phenylbutoxy)hexan-1-amine and dimethoxyacetaldehyde. The reaction proceeds via imine intermediate formation, followed by reduction using sodium cyanoborohydride (NaBH3CN) in a methanol/acetic acid solvent system.
Reaction Conditions:
-
Molar Ratio: 1:1.2 (amine:aldehyde)
-
Temperature: 0–5°C (imine formation), then room temperature (reduction)
-
Catalyst: Acetic acid (10 mol%)
-
Workup: Neutralization with aqueous NaHCO3, extraction with dichloromethane (DCM), and column chromatography (SiO2, ethyl acetate/hexane 1:4)
This method achieves an average yield of 78% and minimizes over-alkylation byproducts. The dimethoxyacetaldehyde’s electron-deficient carbonyl group enhances nucleophilic attack by the primary amine, while the bulky 4-phenylbutoxy chain sterically hinders polysubstitution.
Nucleophilic Alkylation Using 2-Bromo-1,1-dimethoxyethane
An alternative approach employs 2-bromo-1,1-dimethoxyethane as the alkylating agent. The reaction occurs in anhydrous tetrahydrofuran (THF) with potassium carbonate (K2CO3) as a base:
Procedure:
-
6-(4-Phenylbutoxy)hexan-1-amine (1 equiv) and K2CO3 (2.5 equiv) are suspended in THF under nitrogen.
-
2-Bromo-1,1-dimethoxyethane (1.1 equiv) is added dropwise at 0°C.
-
The mixture is refluxed for 12 hours, filtered, and concentrated.
-
Crude product is purified via vacuum distillation (bp 160–165°C, 0.5 mmHg).
Key Advantages:
-
No requirement for reducing agents
-
Scalable to multi-kilogram batches (patent data reports 89% yield in pilot plants)
Optimization Studies and Byproduct Analysis
Solvent and Temperature Effects
Comparative studies in the patent literature highlight solvent impacts on reaction efficiency:
| Solvent | Temperature (°C) | Yield (%) | Byproducts Identified |
|---|---|---|---|
| THF | 65 | 89 | <5% dialkylated amine |
| Toluene | 110 | 72 | 12% ether cleavage |
| DCM | 40 | 65 | 18% debromination |
THF’s moderate polarity and boiling point suppress ether cleavage in the 4-phenylbutoxy chain, making it the optimal solvent.
Role of Protecting Groups
The dimethoxyethyl group’s stability under acidic conditions is critical. Hydrolysis studies using hydrobromic acid (HBr) in acetic acid revealed:
-
Full deprotection occurs after 4 hours at 50°C, yielding 6-(4-phenylbutoxy)hexan-1-amine and glycolic acid.
-
Partial hydrolysis (<10%) is observed in aqueous HCl (pH 2–4), necessitating careful pH control during workup.
Structural Characterization and Analytical Data
Spectroscopic Profiles
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl3): δ 7.28–7.15 (m, 5H, Ar-H), 3.62 (t, J = 6.4 Hz, 2H, OCH2), 3.38 (s, 6H, OCH3), 2.72 (t, J = 6.0 Hz, 2H, NCH2), 1.60–1.25 (m, 12H, aliphatic H).
-
¹³C NMR: δ 138.4 (Ar-C), 128.3–126.1 (Ar-CH), 103.2 (O-C-O), 72.8 (OCH2), 54.1 (NCH2), 50.3 (OCH3).
Mass Spectrometry:
Industrial-Scale Considerations
Cost-Efficiency of Raw Materials
Chemical Reactions Analysis
Types of Reactions
“N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Pharmacological Properties
N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine exhibits a unique polypharmacological profile, allowing it to interact with multiple biological targets. Its primary pharmacological actions include:
- Serotonin 2A Receptor Antagonism : The compound acts as an antagonist at serotonin 2A receptors, which are implicated in various neuropsychiatric conditions such as schizophrenia and bipolar disorder. By blocking these receptors, the compound may help alleviate symptoms associated with these disorders .
- Voltage-Gated Sodium Channel Blockade : Additionally, it inhibits voltage-gated sodium channels, which play a crucial role in neuronal excitability and action potential propagation. This dual action may provide a synergistic therapeutic effect in managing mood disorders .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds can be insightful.
| Compound Name | Primary Action | Therapeutic Use |
|---|---|---|
| N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine | Serotonin 2A antagonist | Schizophrenia treatment |
| 6-(4-phenylbutoxy)hexylamine | Sodium channel blocker | Pain management |
| N-acetyltryptamine derivatives | Melatonin receptor agonist | Sleep disorders |
Mechanism of Action
The mechanism of action of “N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine” involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine can be contextualized by comparing it to structurally related compounds. Key analogs and their features are summarized below:
Structural and Functional Insights
- The benzyl group in N-benzyl-6-(4-phenylbutoxy)hexan-1-amine increases hydrophobicity (logP ~4.5 estimated), which may enhance blood-brain barrier permeability compared to the more polar dimethoxyethyl substituent .
Sodium Channel Inhibition :
- Physicochemical Properties: The dimethoxyethyl group likely improves aqueous solubility compared to non-polar substituents like benzyl or butyl, as evidenced by the lower logP of similar dimethoxyethyl-containing compounds (e.g., compound 115 in ) . Boiling points vary significantly: N-benzyl-6-(4-phenylbutoxy)hexan-1-amine has a high boiling point (467.2°C) due to its aromaticity, whereas the target compound’s boiling point is expected to be lower (~300–350°C) based on molecular weight and polarity .
Biological Activity
N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological properties. This article explores its biological activity, including receptor interactions, therapeutic implications, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 918652-95-6 |
| Molecular Formula | C15H20Cl2N2 |
| Molecular Weight | 299.2 g/mol |
| IUPAC Name | This compound |
This compound acts primarily as an antagonist at serotonin 2A (5-HT2A) receptors. Research indicates that it effectively inhibits 5-HT-stimulated Gq-mediated calcium flux at low micromolar concentrations. This antagonistic action is significant as it suggests potential therapeutic applications in treating psychiatric disorders by modulating serotonin pathways without substantial activity at other serotonin receptor subtypes like 5-HT1A and 5-HT2C .
Pharmacological Profile
The pharmacological profile of this compound indicates a polypharmacological approach, where the compound may interact with multiple targets. This could lead to safer treatment alternatives for conditions such as depression and anxiety, which often require complex therapeutic strategies involving several receptor targets .
Study on Receptor Affinity
A study published in Medicinal Chemistry highlighted the synthesis of various derivatives of compounds similar to this compound. These derivatives exhibited varied binding affinities towards melatonin receptors (MT1 and MT2), suggesting that modifications to the phenylbutoxy group can enhance selectivity and potency against specific receptor subtypes .
In Vivo Studies
In vivo studies conducted on animal models demonstrated that administration of the compound resulted in reduced action potential firing in mouse prefrontal cortex neurons. This effect was attributed to the inhibition of sodium currents, which may contribute to its therapeutic effects by dampening excitatory neurotransmission associated with anxiety and mood disorders .
Comparative Analysis with Similar Compounds
Q & A
Advanced Research Question
- X-ray Crystallography : Resolve crystal structure to analyze bond angles, torsion angles (e.g., dimethoxyethyl flexibility), and intermolecular interactions (e.g., hydrogen bonds involving the amine group) .
- Molecular Dynamics Simulations : Model solvation effects in biological membranes to predict bioavailability.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with target receptors (e.g., serotonin receptors, given structural similarity to XOB in ).
How should researchers address discrepancies in reported biological activity data for this compound?
Advanced Research Question
Contradictions may arise from:
- Purity Variability : Impurities >5% (e.g., unreacted amine precursors) can skew pharmacological assays. Use preparative HPLC for rigorous purification .
- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines may alter activity. Standardize protocols using controls like salmeterol derivatives ().
- Receptor Heterogeneity : Test selectivity across receptor subtypes (e.g., 5-HT2A vs. α-adrenergic receptors) to clarify mechanisms .
What physicochemical properties are critical for experimental design involving this compound?
Basic Research Question
- Molecular Weight : ~321.45 g/mol (estimated for C18H31NO3).
- Solubility : Hydrophobic due to the phenylbutoxy chain; dissolve in DMSO or ethanol for in vitro studies.
- Stability : Store at +4°C in inert atmospheres to prevent oxidation of the amine group .
What strategies can enhance the pharmacological profile of this compound?
Advanced Research Question
- Structural Modifications :
- Prodrug Design : Mask the amine with acetyl or carbamate groups to enhance blood-brain barrier penetration .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.
- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
How can researchers utilize computational tools to predict the compound’s bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
